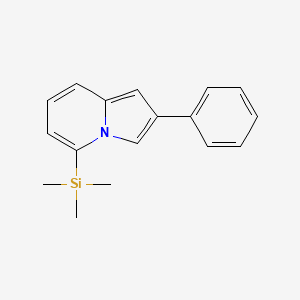

Indolizine, 2-phenyl-5-(trimethylsilyl)-

Description

Significance of Indolizine (B1195054) Core in Contemporary Organic Synthesis

The indolizine core is considered a "privileged scaffold" in medicinal chemistry and a valuable building block in organic synthesis. derpharmachemica.com Its significance stems from several key attributes:

Structural Foundation for Bioactive Molecules: The indolizine framework is present in a variety of naturally occurring alkaloids, although its occurrence is less common than that of its isomer, indole (B1671886). jbclinpharm.org However, synthetic indolizine derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery programs. derpharmachemica.comchemicalbook.com

Versatile Synthetic Intermediate: The electron-rich nature of the indolizine ring system allows it to undergo various chemical transformations, making it a versatile platform for the construction of more complex molecules. derpharmachemica.com The development of new synthetic methodologies, including transition metal-catalyzed reactions and oxidative coupling, has further expanded the accessibility and utility of indolizine derivatives. rsc.org

Unique Photophysical Properties: The conjugated planar electronic structure of indolizine gives rise to strong fluorescence properties. derpharmachemica.com This has led to their investigation for applications in materials science, such as in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). rsc.org

Historical Development and Evolution of Indolizine Chemistry

The journey of indolizine chemistry began in the late 19th century.

1890: The Italian chemist Angeli first reported on a derivative related to the indolizine system, which he named "pyrindole." jbclinpharm.orgjbclinpharm.org

1912: Scholtz accomplished the first synthesis of the parent indolizine compound. jbclinpharm.orgjbclinpharm.org He initially named it "pyrrocoline" before the name "indolizine" was adopted. jbclinpharm.org Early synthetic methods, such as the Scholtz and Chichibabin reactions, laid the groundwork for accessing this heterocyclic system. rsc.org

Mid-20th Century: Significant advancements in synthetic methodologies were made. In 1961, Boekelheide and Fahrenholtz introduced the use of 1,3-dipolar cycloaddition for indolizine synthesis, a method that is generally simple and efficient. jbclinpharm.orgjbclinpharm.org

Late 20th and 21st Centuries: The field has witnessed a surge in the development of novel and more sophisticated synthetic strategies. These include transition metal-catalyzed reactions, such as those employing palladium and copper, which have enabled the synthesis of a wide array of functionalized indolizines. organic-chemistry.org More recent trends focus on catalyst- and additive-free methods, as well as green chemistry approaches like microwave irradiation and sonication. derpharmachemica.comorganic-chemistry.org The focus has also shifted from synthesizing analogs of naturally occurring alkaloids to exploring their fluorescence properties for various applications. rsc.org

Fundamental Structural Attributes of the Indolizine Heterocyclic System

The indolizine molecule possesses a unique set of structural and electronic features that dictate its chemical behavior.

Aromaticity and Electron Distribution: Indolizine is a 10-π electron aromatic system, which contributes to its stability. derpharmachemica.com The nitrogen atom at the ring junction plays a crucial role in the electronic distribution. The molecule is best described as a resonance hybrid of several canonical structures. chemicalbook.com Hückel Molecular Orbital (HMO) calculations indicate that the electron density is highest at the 3-position, followed by the 1-position. chemicalbook.com

Reactivity: Due to its electron-rich nature, the indolizine ring is susceptible to electrophilic substitution reactions, similar to pyrrole (B145914) and indole. jbclinpharm.org It is generally resistant to nucleophilic attack. jbclinpharm.org The regioselectivity of these reactions is influenced by the electron density at different positions of the ring system.

Planarity: The fused ring system of indolizine is planar, which is a characteristic feature of aromatic compounds. derpharmachemica.com This planarity, combined with its conjugated π-system, is responsible for its notable photophysical properties. derpharmachemica.com

Properties

CAS No. |

143850-21-9 |

|---|---|

Molecular Formula |

C17H19NSi |

Molecular Weight |

265.42 g/mol |

IUPAC Name |

trimethyl-(2-phenylindolizin-5-yl)silane |

InChI |

InChI=1S/C17H19NSi/c1-19(2,3)17-11-7-10-16-12-15(13-18(16)17)14-8-5-4-6-9-14/h4-13H,1-3H3 |

InChI Key |

WPFRHEKWZITNKU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC2=CC(=CN21)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Indolizine, 2 Phenyl 5 Trimethylsilyl and Analogous Indolizines

Strategies for Indolizine (B1195054) Core Construction

The formation of the bicyclic indolizine ring system can be achieved through various synthetic strategies, prominently featuring transition metal-catalyzed reactions and pericyclic cycloadditions. These methods offer diverse pathways to introduce a wide array of substituents onto the indolizine core.

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis has become an indispensable tool in heterocyclic chemistry, providing efficient and selective routes to complex molecules under mild conditions. Catalysts based on palladium, copper, gold, and rhodium have all been successfully employed to construct the indolizine skeleton.

Palladium catalysis offers robust methods for C-C and C-N bond formation, which are central to the assembly of the indolizine ring. These reactions often proceed through cascade or domino sequences, enabling the rapid construction of molecular complexity from simple precursors.

One prominent strategy involves the palladium-catalyzed cross-coupling of 3-(2-pyridyl)propargyl carbonates with organoboronic acids. organic-chemistry.org This reaction proceeds through the formation of an allenyl pyridine (B92270) intermediate, which then undergoes cycloisomerization to yield 1,3-disubstituted indolizines. To achieve a 2-phenyl substituted pattern, a different approach, such as the palladium-catalyzed reaction of propargylic pyridines with aroyl chlorides, can be employed, which proceeds via a 5-endo-dig cyclization. organic-chemistry.org

Another versatile method is the palladium-catalyzed annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org The regioselectivity of this reaction to form polysubstituted indolizines is highly dependent on the choice of the phosphine (B1218219) ligand. organic-chemistry.org Furthermore, a modular three-component reaction has been developed using palladium catalysis to combine 2-bromopyridines, imines, and alkynes, generating a reactive mesoionic 1,3-dipole that undergoes cycloaddition to form indolizines.

The trimethylsilyl (B98337) group, such as the one at the C5 position of the target molecule, could potentially be introduced by starting with a pre-functionalized pyridine, for example, 3-(trimethylsilyl)pyridine. Alternatively, silylated indolizines can serve as valuable intermediates for further functionalization through palladium-catalyzed cross-coupling reactions like the Hiyama or Stille couplings. rsc.org

Table 1: Examples of Palladium-Catalyzed Indolizine Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Ref |

|---|---|---|---|

| 3-(2-Pyridyl)propargyl carbonates, Organoboronic acids | Pd Catalyst | 1,3-Disubstituted indolizines | organic-chemistry.org |

| 2-(Pyridine-2-yl)acetonitrile, Propargyl carbonates | Pd Catalyst, Phosphine ligand | Polysubstituted indolizines | organic-chemistry.org |

| 2-Propargylpyridine, Iodoarenes, CO | Pd Catalyst | 2-Aroyl indolizines | |

| 2-Bromopyridine, Imine, Alkyne, CO | Pd Catalyst | Polysubstituted indolizines |

Copper-catalyzed reactions are widely used for indolizine synthesis due to the low cost and versatile reactivity of copper salts. These methods often involve oxidative coupling or cycloisomerization pathways.

A highly selective copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes provides a straightforward and atom-economical route to indolizines. organic-chemistry.org Another powerful method is the copper-assisted cycloisomerization of alkynyl imines, which is a general approach for synthesizing various fused heteroaromatic compounds, including indolizines. organic-chemistry.org

Some syntheses combine the catalytic properties of both palladium and copper. For instance, a tandem reaction using Pd/Cu catalysts enables the one-pot synthesis of 3-aminoindolizines from propargyl amines and heteroaryl bromides through a sequence of coupling and cycloisomerization reactions. organic-chemistry.org

A one-pot, three-component cascade reaction between a pyridine, an α-acylmethylbromide, and maleic anhydride (B1165640) can produce 1-bromoindolizines, which are versatile intermediates for further derivatization, such as Suzuki coupling to introduce aryl groups. nih.gov This process involves a 1,3-dipolar cycloaddition followed by copper-catalyzed oxidative decarboxylation and dehydrogenative bromination. nih.gov Similarly, direct C-H functionalization of pre-formed indolizines using a copper(II) halide catalyst can yield 3-haloindolizines, which can then be subjected to palladium-catalyzed cross-coupling to install aryl substituents. acs.org

Table 2: Selected Copper-Catalyzed Indolizine Syntheses

| Method | Starting Materials | Catalyst/Reagents | Key Features | Ref |

|---|---|---|---|---|

| Oxidative Coupling-Annulation | 2-Alkylazaarenes, Terminal alkenes | Cu Catalyst, O₂ | Atom-economical, good yields | organic-chemistry.org |

| Cycloisomerization | Alkynyl imines | Cu Catalyst | General method for fused heterocycles | organic-chemistry.org |

| Tandem Coupling/Cycloisomerization | Propargyl amines, Heteroaryl bromides | Pd/Cu Catalysts | One-pot synthesis of 3-aminoindolizines | organic-chemistry.org |

| Dehydrogenative Functionalization | Indolizines | Cu(II) Halide | Direct C-H halogenation at C3 | acs.org |

Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective at activating alkynes toward nucleophilic attack, making them highly suitable for cycloisomerization reactions that form the indolizine core.

A particularly relevant method for the synthesis of silylated indolizines was developed by Gevorgyan and Seregin. rsc.org This Au-catalyzed reaction of propargyl-substituted pyridines proceeds via an alkyne-vinylidene isomerization, which is followed by a 1,2-shift of a silyl (B83357), stannyl, or germyl (B1233479) group to furnish C-2 substituted indolizines in good to excellent yields. organic-chemistry.orgrsc.org This strategy represents a direct and efficient pathway for introducing a silyl group at the 2-position of the indolizine ring. Synthesizing the target molecule, 2-phenyl-5-(trimethylsilyl)indolizine, could be envisioned by adapting this methodology, potentially through a subsequent functionalization or by starting with a 5-phenyl-substituted pyridine precursor.

Gold catalysts also enable multicomponent reactions. For example, a gold(III)-catalyzed coupling/cycloisomerization of heteroaryl aldehydes, amines, and alkynes provides rapid access to substituted aminoindolizines with high atom economy. organic-chemistry.org Other gold-catalyzed methods have been developed to construct indolizines fused with larger ring systems through processes like twofold hydroarylation of diynes. rsc.org

Rhodium and titanium complexes also serve as effective catalysts for constructing the indolizine scaffold, often through unique reaction pathways.

Rhodium-catalyzed methods include the asymmetric allylation of pyridines followed by a Tschitschibabin reaction to give 3-allylindolizines with high enantioselectivity. organic-chemistry.org A one-pot sequence involving rhodium-catalyzed [2+1]-cyclopropanation of pyridotriazoles with 1,3-dienes, followed by a palladium-catalyzed ring expansion and subsequent oxidation, has been developed to produce a variety of functionalized indolizine derivatives. nih.govacs.org

Titanium-mediated approaches, while less common for indolizines compared to other heterocycles, have been reported. For instance, a TiCl₄-mediated cycloisomerization of 2-enoylpyridines with sulfonamides has been used to synthesize 1-aminoindolizines.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is one of the most classical and convergent strategies for synthesizing the indolizine core. wikipedia.org This reaction typically involves the in-situ generation of a pyridinium (B92312) ylide (the 1,3-dipole) from a pyridine and an α-halo carbonyl compound, which then reacts with a dipolarophile, such as an electron-deficient alkene or alkyne, to form a tetrahydroindolizine intermediate. Subsequent oxidation or elimination yields the aromatic indolizine.

This method is highly modular, allowing for a wide variety of substituents to be introduced based on the choice of the three components. For the synthesis of 2-phenyl-5-(trimethylsilyl)indolizine, one could hypothetically start with a 3-(trimethylsilyl)pyridine, react it with a phenacyl halide (e.g., 2-bromoacetophenone) to form the pyridinium ylide, and then trap it with a suitable dipolarophile.

A study by Isai et al. investigated the 1,3-dipolar cycloaddition of cycloimmonium salts with 4-(trimethylsilyl)-3-butyn-2-one. rsc.org This work demonstrated that silylated alkynes can act as effective dipolarophiles, leading to the formation of silylated indolizine adducts, specifically 1-acetyl-2-trimethylsilyl-indolizines and 1-trimethylsilyl-2-acetylindolizines. rsc.org This highlights a viable path for incorporating a trimethylsilyl group directly into the five-membered ring of the indolizine system.

The reaction conditions for these cycloadditions can often be harsh, sometimes requiring strong bases and oxidants. However, transition-metal-free protocols have been developed that use milder oxidants like TEMPO. organic-chemistry.org

Table 3: The 1,3-Dipolar Cycloaddition Approach to Indolizines

| 1,3-Dipole Precursors | Dipolarophile | Key Features | Ref |

|---|---|---|---|

| Pyridine, α-Halo carbonyl compound | Electron-deficient alkene/alkyne | Classic, modular, three-component reaction | wikipedia.org |

| Cycloimmonium salts | 4-(Trimethylsilyl)-3-butyn-2-one | Forms silylated indolizine adducts | rsc.org |

| Pyridine, α-Halo carbonyl compound | Electron-deficient alkene | Transition-metal-free using TEMPO oxidant | organic-chemistry.org |

Pyridinium Ylide-Mediated Annulations with Alkenes and Alkynes

One of the most versatile and direct methods for constructing the indolizine ring system is the [3+2] cycloaddition reaction involving pyridinium ylides. nih.gov This approach typically begins with the formation of a pyridinium salt, which is then deprotonated in situ to generate a pyridinium ylide. This ylide, a stabilized 1,3-dipole, subsequently reacts with a dipolarophile, such as an alkene or alkyne, to form the indolizine core. nih.govresearchgate.net

The generation of the pyridinium ylide is a critical step. N-phenacylpyridinium salts are commonly used precursors because the phenacyl group effectively stabilizes the ylide generated upon deprotonation. researchgate.net The reaction proceeds via a Michael-type addition of the ylide to an electron-deficient alkene or alkyne, followed by cyclization and an aromatization step, which often involves the elimination of a leaving group or an oxidation process. nih.gov When activated alkenes are used, an oxidant is required to achieve the final aromatic indolizine structure. rsc.org In contrast, using activated alkynes directly yields the aromatic ring without needing an external oxidant. Ambient air can serve as a sufficient oxidant in some cases, particularly with certain dipolarophiles like 4-acetoxyallenoates. rsc.orgacs.org

The scope of this reaction is broad, allowing for the synthesis of a diverse array of substituted indolizines. For instance, the reaction of pyridinium salts with gem-difluoroalkenes provides access to functionalized 2-fluoroindolizines. acs.org Similarly, using 1-chloro-2-nitrostyrenes as the alkene component has proven effective for preparing various indolizines. nih.gov

Table 1: Examples of Pyridinium Ylide-Mediated Indolizine Synthesis

| Pyridinium Salt Precursor | Dipolarophile | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-phenacylpyridinium bromide | 1-chloro-2-nitrostyrenes | Base (e.g., Et3N) | Substituted Indolizines | nih.gov |

| Pyridinium Salts | gem-difluoroalkenes | Base, Air (oxidant) | 2-Fluoroindolizines | acs.org |

| Pyridinium Salts | 4-acetoxyallenoates | Base, Air (oxidant) | 2-Styrylindolizines | rsc.org |

Regioselectivity Control in Cycloaddition Pathways

Controlling regioselectivity is paramount in the synthesis of specifically substituted indolizines via cycloaddition reactions. In polar organic reactions, the formation of new bonds is typically governed by the interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other. researchgate.net For indolizine synthesis, the π-excessive nature of the heterocycle means that electrophilic attack, or the initial bond formation with a dienophile, predominantly occurs at the C-3 position of the five-membered ring. mdpi.com

However, the substitution pattern of both the indolizine precursor and the reacting alkene or alkyne can influence the final regiochemical outcome. For example, in the reaction between 6-nitroindolizine and aminoacetylene, the initial attack of the acetylene (B1199291) occurs at the C-5 position of the indolizine, demonstrating that electronic effects can alter the typical reactivity. mdpi.com

In transition-metal-catalyzed reactions, the choice of ligand can serve as a powerful tool for regiocontrol. For instance, in the palladium-catalyzed aerobic oxidative Heck reaction of indoles, a ligand-enabled switch of the regioselectivity-determining step was demonstrated. nih.gov By employing a sulfoxide-2-hydroxypyridine (SOHP) ligand, the C-H activation step becomes quasi-reversible, and the subsequent insertion step dictates the regioselectivity. nih.gov A similar strategy can be applied to indolizine synthesis. Palladium-catalyzed [3+2] annulation of N-methyl pyridinium ylides with alkenes has been developed to regioselectively produce 3-unsubstituted indolizine derivatives. rsc.org The choice of phosphine ligand in palladium-catalyzed annulations of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates is also crucial for controlling the regioselectivity of the resulting polysubstituted indolizines. organic-chemistry.org

Intramolecular Cyclization and Cycloisomerization Strategies

Intramolecular reactions provide an elegant and efficient pathway to construct the fused indolizine ring system, often with high stereochemical control. These methods involve creating a precursor that contains both the pyridine moiety and a side chain that can undergo ring closure.

The Morita-Baylis-Hillman (MBH) reaction offers a versatile entry point for synthesizing functionalized indolizines. MBH adducts, derived from the reaction of an aldehyde and an activated alkene, can be converted into valuable precursors for cyclization. acs.org One strategy involves the one-pot synthesis of 1-aryl-2-cyanoindolizines from pyridine, quinoline, or isoquinoline (B145761) and Baylis-Hillman bromides. rsc.org This sequence involves the formation of a pyridinium salt followed by a 1,5-cyclization of the resulting nitrogen ylide. rsc.org

Another approach utilizes the electrophile-induced Baylis-Hillman reaction. For example, treating pyridine-2-carboxaldehyde with activated alkenes in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) leads to indolizine derivatives in a one-pot process. rsc.orgresearchgate.net Furthermore, a catalyst-free conjugate addition of indolizines to MBH ketones, generated in situ by the oxidation of MBH adducts, allows for the rapid C-3 functionalization of the indolizine ring. acs.orgacs.org

Table 2: Indolizine Synthesis via Baylis-Hillman Adducts

| Starting Materials | Key Reagents/Steps | Product Type | Reference |

|---|---|---|---|

| Pyridine, Baylis-Hillman bromides | One-pot salt formation and 1,5-cyclization | 1-Aryl-2-cyanoindolizines | rsc.org |

| Pyridine-2-carboxaldehyde, Activated alkenes | TMSOTf | Substituted Indolizines | rsc.orgresearchgate.net |

| 2-Alkylpyridines, Morita–Baylis–Hillman acetates | Triethylamine | 2-Arylated Indolizines | rsc.org |

Oxidative cyclization methods have emerged as powerful tools for indolizine synthesis, often proceeding under mild conditions. These reactions typically involve the formation of both a C–N and a C–C bond in a tandem process.

A prominent example is the iodine-mediated direct oxidative cyclization between 2-alkylpyridines and enolizable aldehydes, which furnishes 1,3-disubstituted indolizines in moderate to good yields. rsc.orgacs.org A complementary method uses styrenes or other alkenes in place of aldehydes. rsc.org Similarly, a copper/iodine-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins provides a direct and efficient route to 1,3-di- and 1,2,3-trisubstituted indolizines. nih.govorganic-chemistry.org Optimization studies for this reaction found that a combination of Cu(OAc)₂·H₂O, molecular iodine (I₂), and NBu₄Cl gave the best results. organic-chemistry.org The proposed mechanism involves a radical pathway initiated by single-electron oxidation. organic-chemistry.org

N-Free Pyridine and Carbonylpyridine Derivatives as Synthetic Precursors

The use of readily available pyridine derivatives is a cornerstone of indolizine synthesis. rsc.org Strategies starting with pyridines that have a free C-2 position are advantageous due to their simplicity. A notable example is the electrophile-induced Baylis-Hillman reaction between pyridine-2-carboxaldehyde and activated alkenes. rsc.org

More recently, multi-component reactions have been developed. A copper-catalyzed, solvent-free reaction of pyridine, an acetophenone, and a nitroolefin under mild conditions yields highly functionalized indolizines. nih.gov This method involves the formation of both C–N and C–C bonds with high stereoselectivity. nih.gov

Carbonylpyridine derivatives, such as 2-acylpyridines, are also valuable precursors. The reaction of 2-acylpyridines with vinyl ketones can produce indolizine derivatives, although yields may be moderate. rsc.org Platinum-catalyzed cycloisomerization or a tandem cyclization/1,2-migration of pyridine propargylic alcohols, which are readily prepared from pyridine-2-carboxaldehyde, provides an efficient route to highly functionalized indolizines. nih.gov

Cycloaromatization of Pyrrole-2-acetic Acid Derivatives

While pyridine-based syntheses are common, building the indolizine core from pyrrole (B145914) precursors offers an alternative and powerful strategy, particularly for decorating the six-membered pyridine ring. A new synthetic route to indolizines with various substituents on the pyridine moiety has been developed utilizing a facile cycloaromatization of 2-acetylpyrrole (B92022) derivatives. organic-chemistry.orgnih.gov

In this method, the 2-acetylpyrrole derivatives undergo a cycloaromatization process. The resulting intermediates can be trapped in situ with various electrophiles to afford a range of substituted indolizines. nih.gov A significant advantage of this approach is the ability to form O-triflate intermediates, which can then participate in Suzuki-Miyaura cross-coupling reactions with (hetero)arylboronic acids. This allows for the introduction of diverse substituents at the C-8 position of the indolizine skeleton, a position that can be challenging to functionalize using other methods. nih.gov This annulation process involves steps like Knoevenagel condensation and intramolecular aldol (B89426) cyclization, tolerating a broad scope of substrates and enabling substitution on both the pyridine and pyrrole rings. rsc.org

Advanced Functionalization Strategies for Specific Substitution Patterns

The strategic functionalization of the indolizine ring is crucial for accessing a diverse range of derivatives. Advanced methods have been developed to introduce substituents at specific positions, thereby enabling the fine-tuning of the molecule's electronic and steric properties.

Regioselective C-5 Functionalization via Lithiation

The C-5 position of the indolizine nucleus, while not the most electronically favored for electrophilic attack, can be selectively functionalized through metallation strategies. The use of organolithium reagents has proven to be a powerful tool for the deprotonation of the indolizine ring, leading to the formation of a highly reactive intermediate that can be trapped with various electrophiles.

The direct introduction of a trimethylsilyl group at the C-5 position of 2-phenylindolizine (B189232) is a prime example of regioselective functionalization. This transformation is achieved through the lithiation of the indolizine core, followed by quenching with a suitable silylating agent. The process begins with the deprotonation of 2-phenylindolizine using a strong base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. nih.govmdpi.comchim.it This regioselective lithiation generates the corresponding 5-lithio-2-phenylindolizine intermediate. Subsequent treatment of this organolithium species with a trimethylsilyl halide, such as trimethylsilyl chloride (TMSCl), results in the formation of Indolizine, 2-phenyl-5-(trimethylsilyl)-.

An analogous strategy has been successfully employed for the C-5 silylation of related heterocyclic systems like imidazo[1,2-a]pyridines, where an oxidative radical silylation is promoted by a Lewis acid, highlighting the feasibility of introducing silyl moieties at this position.

The 5-indolizyl lithium species, generated from the deprotonation of the corresponding indolizine, are versatile intermediates that react with a wide array of electrophiles to yield C-5 substituted indolizines. nih.govmdpi.comchim.it This reactivity provides a powerful platform for the synthesis of a diverse library of indolizine derivatives. The choice of electrophile dictates the nature of the substituent introduced at the C-5 position.

For instance, quenching the 5-lithio-2-phenylindolizine with N,N-dimethylformamide (DMF) affords 5-formyl-2-phenylindolizine. nih.gov Similarly, reaction with benzoyl chloride yields 5-benzoyl-2-phenylindolizine. The versatility of this method is further demonstrated by the use of various bielectrophilic reagents. mdpi.com Succinic and phthalic anhydrides react to form 1,4-keto acids, while oxalyl chloride leads to the formation of a 1,2-diketone. mdpi.com Furthermore, reaction with ethyl pyruvate (B1213749) produces a 1,2-hydroxyacid. mdpi.com Interestingly, the reaction with certain α-halocarbonyl compounds can lead to selective halogenation at the C-5 position. mdpi.com

| Electrophile | Product | Reference |

|---|---|---|

| N,N-Dimethylformamide (DMF) | 5-Formyl-2-phenylindolizine | nih.gov |

| Benzoyl chloride | 5-Benzoyl-2-phenylindolizine | nih.gov |

| Iodine | 5-Iodo-2-phenylindolizine | nih.gov |

| Succinic anhydride | 4-(2-Phenylindolizin-5-yl)-4-oxobutanoic acid | mdpi.com |

| Phthalic anhydride | 2-((2-Phenylindolizin-5-yl)carbonyl)benzoic acid | mdpi.com |

| Oxalyl chloride | 1,2-Bis(2-phenylindolizin-5-yl)ethane-1,2-dione | mdpi.com |

| Ethyl pyruvate | 2-Hydroxy-2-(2-phenylindolizin-5-yl)propanoic acid | mdpi.com |

| Ethyl chloroacetate | 5-Chloroacetyl-2-phenylindolizine | mdpi.com |

| Phenacyl bromide | 5-Bromo-2-phenylindolizine | mdpi.com |

C-2 Phenyl Substituent Incorporation and Modifications

The presence of a phenyl group at the C-2 position is a common feature in many biologically active indolizine derivatives. The synthesis of 2-phenylindolizines is often achieved through classical methods such as the Tschitschibabin reaction. orgsyn.org This reaction typically involves the condensation of a 2-picoline derivative with an α-haloketone, such as phenacyl bromide, to form the corresponding pyridinium salt, which then undergoes cyclization in the presence of a base to yield the 2-phenylindolizine.

Modern synthetic strategies have expanded the toolbox for introducing aryl groups at the C-2 position. orgsyn.org For example, palladium-catalyzed cross-coupling reactions of 2-haloindolizines with phenylboronic acid (Suzuki coupling) or phenylstannanes (Stille coupling) can be employed. Additionally, gold-catalyzed cycloisomerization of propargyl-substituted pyridines can lead to the formation of 2-substituted indolizines, including those with a phenyl group. mdpi.com

Derivatization at C-1 and C-3 Positions

While the C-5 position can be accessed via lithiation, the C-1 and C-3 positions of the indolizine ring are generally more susceptible to electrophilic substitution due to the electronic nature of the pyrrole-like ring. orgsyn.org A variety of functional groups can be introduced at these positions.

For instance, acylation reactions, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and DMF), typically occur at the C-3 position to yield 3-formylindolizines. Nitration of 2-phenylindolizine under certain conditions can lead to substitution at the C-1 and C-3 positions. orgsyn.org Furthermore, multicomponent reactions catalyzed by indium(III) have been developed for the C-3 functionalization of indolizines with amines and aldehydes.

Recent advances have also enabled the regioselective C-1 functionalization of indolizines. For example, a Brønsted acid-catalyzed aza-Friedel–Crafts reaction of indolizines with 3-hydroxyisoindolinones has been shown to proceed with high C-1 selectivity under thermodynamic control.

Cross-Coupling Reactions at Functionalized Indolizine Positions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalized indolizines. These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups.

A notable example is the Suzuki-type cross-coupling reaction of 5-iodo-2-tert-butylindolizine with an arylboronic acid, which proceeds in high yield under mild conditions using a simple palladium(II) catalyst. nih.gov This demonstrates the utility of C-5 halogenated indolizines as precursors for further functionalization. While this specific example uses a tert-butyl group at C-2, the principle is directly applicable to 2-phenyl substituted analogs.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another valuable cross-coupling reaction that can be employed for the derivatization of halo-functionalized indolizines. Although specific examples on 2-phenyl-5-(trimethylsilyl)indolizine are not prevalent in the literature, the general applicability of these coupling reactions to aza-aromatic systems suggests their feasibility for creating novel indolizine architectures.

Synthesis of Azoindolizine Derivatives via Aryldiazonium Salts

A notable method for the functionalization of indolizines is through the synthesis of azoindolizine derivatives, which can be achieved efficiently via aryldiazonium salts. nih.govtubitak.gov.tr This approach offers a practical and rapid route with excellent yields, reported to be as high as 98%. nih.gov The process begins with the preparation of aryl diazonium tetrafluoroborate (B81430) salts from corresponding aniline (B41778) derivatives. nih.govresearchgate.net These salts are then reacted with indolizine to yield the target azo compounds. tubitak.gov.tr

The general procedure for preparing the aryldiazonium salts involves dissolving an aniline derivative in a mixture of absolute ethanol (B145695) and aqueous HBF₄, cooling the mixture to 0 °C, and then adding tert-butylnitrite dropwise. nih.gov The resulting aryldiazonium tetrafluoroborate is then precipitated, filtered, and can be used directly. nih.gov

The subsequent reaction with indolizine is typically rapid, completing in as little as five minutes at room temperature. researchgate.net Researchers have systematically optimized the reaction conditions, particularly the solvent. A study exploring various protic and aprotic solvents found that acetonitrile (MeCN) provided the highest yield for the product 3-((4-fluorophenyl)diazenyl)indolizine. tubitak.gov.tr

Table 1: Solvent Optimization for the Synthesis of 3-((4-fluorophenyl)diazenyl)indolizine. tubitak.gov.tr

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | MeOH | 85 |

| 2 | EtOH | 89 |

| 3 | DCM | 91 |

| 4 | THF | 93 |

| 5 | MeCN | 98 |

| 6 | Toluene | 81 |

| 7 | H₂O | 75 |

The methodology has been successfully applied to a range of aryldiazonium salts with various substituents on the phenyl ring. nih.govtubitak.gov.tr Both electron-donating and electron-withdrawing groups are well-tolerated, leading to the corresponding azoindolizine products in high yields. tubitak.gov.tr For instance, reactions with p-halogenated diazonium salts resulted in yields of 95-97%, while salts with electron-donating groups afforded products in 94-96% yields. tubitak.gov.tr These 3-azoindolizines can serve as precursors for other derivatives, such as 3-aminoindolizines, through reduction. rsc.org

Table 2: Synthesis of Various Azoindolizine Derivatives. tubitak.gov.tr

| Product | Diazonium Salt Substituent | Yield (%) |

|---|---|---|

| 3a | 4-F | 98 |

| 3b | 4-Cl | 95 |

| 3c | 4-Br | 97 |

| 3d | 4-Me | 94 |

| 3e | 3-Me | 96 |

| 3f | 4-OMe | 95 |

| 3g | 3-OMe | 96 |

Sustainable and Green Chemistry Approaches in Indolizine Synthesis

In line with the principles of green chemistry, recent developments in indolizine synthesis have focused on sustainable methods that reduce waste, energy consumption, and the use of hazardous materials. tandfonline.com These approaches include microwave-assisted protocols, solvent-free reaction conditions, and metal-free methodologies.

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and lower chemical waste compared to conventional heating methods. tandfonline.com This technology has been effectively applied to the synthesis of a wide array of indolizine derivatives. tandfonline.comtandfonline.com

For example, indolizine-2-carbonitrile (B587022) and indolizine-2-carboxylate have been synthesized in good to high yields (70% and 81%, respectively) in a one-step reaction from Morita-Baylis-Hillman adducts under microwave irradiation. tandfonline.comresearchgate.net Another efficient microwave-promoted method involves a three-component reaction of acyl bromide, pyridine, and acetylene, catalyzed by basic alumina (B75360) to produce indolizines in excellent yields. researchgate.net The use of microwave irradiation has also been reported for synthesizing N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives, where it resulted in higher yields (72–96%) and drastically shorter reaction times compared to conventional heating (64–94%). nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,2,3-triazole-based derivatives. nih.gov

| Method | Time | Yield Range (%) |

|---|---|---|

| Conventional | 5-7 h | 64-94 |

| Microwave | 6-10 min | 72-96 |

Domino reactions under microwave irradiation have also proven effective, such as the synthesis of pyrido[2,3-b]indolizines from N-(cyanomethyl)-2-alkylpyridinium salts and enaminones. mdpi.com This approach proceeds through a sequence of cycloisomerization and cyclocondensation reactions in benign solvents. mdpi.com

Eliminating or reducing the use of volatile organic solvents is a key goal of green chemistry. Several successful methods for synthesizing indolizines under solvent-free or reduced-solvent conditions have been developed. acs.orgmdpi.com These methods not only reduce environmental impact but can also enhance reaction rates. mdpi.com

A copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin has been developed to produce indolizines in high yields under solvent-free conditions at 130 °C. mdpi.comresearcher.life Optimization studies for this reaction demonstrated that conducting it in a solvent-free state was superior to using solvents like MeCN or DMF, which significantly reduced the yield. mdpi.com Another approach involves a gold(III)-catalyzed multicomponent coupling/cycloisomerization of heteroaryl aldehydes, amines, and alkynes, which can be performed under solvent-free conditions or in water, providing rapid access to substituted aminoindolizines with high atom economy. organic-chemistry.orgrsc.org

Furthermore, a three-component reaction involving 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols proceeds under solvent- and metal-free conditions to construct the indolizine framework efficiently. acs.org

Moving away from transition-metal catalysts and external chemical oxidants represents a significant advancement in sustainable synthesis, as it avoids contamination of products with toxic metals and reduces chemical waste. nih.govorganic-chemistry.org

A metal-free catalytic strategy for synthesizing indolizines involves the use of amine and N-heterocyclic carbene (NHC) relay catalysis. organic-chemistry.org This method facilitates a Michael addition-[3 + 2] fusion of azaarenes and α,β-unsaturated aldehydes. organic-chemistry.org Another innovative approach utilizes B2pin2 to mediate a radical cascade cyclization/aromatization of an enaminone with pyridine. This reaction proceeds under metal-, external oxidant-, and base-free conditions and is compatible with a broad range of functional groups. organic-chemistry.org

A transition-metal-free domino reaction has been developed for the annulation of 2-pyridylacetates with bromonitroolefins, affording functionalized indolizines in yields up to 99%. nih.gov This method, which proceeds via a Michael/S_N2/aromatization cascade, highlights the potential for constructing complex heterocyclic systems without metal catalysts. nih.gov Additionally, a catalyst and additive-free annulation of 2-pyridylacetates and ynals provides 3-acylated indolizines in very good yields, using only molecular oxygen as the oxidant. organic-chemistry.org While oxygen is an oxidant, this method avoids the use of added chemical oxidants like TEMPO or metal-based agents. organic-chemistry.orgorganic-chemistry.org

Reactivity and Mechanistic Investigations of Indolizine, 2 Phenyl 5 Trimethylsilyl Derivatives

Electrophilic Aromatic Substitution on the Indolizine (B1195054) Core

Electrophilic attack on the indolizine ring is a fundamental reaction class for this heterocycle. The regioselectivity of this substitution is highly dependent on the inherent electron distribution within the ring system and the nature of the substituents present.

In general, electrophilic reagents react with indolizines at the C-3 and/or C-1 positions. mdpi.com This preference is attributed to the higher electron density at these positions, arising from the contribution of the nitrogen lone pair to the aromatic system. The intermediate formed upon electrophilic attack at C-1 or C-3 is more stabilized by resonance compared to attack at other positions on the pyrrole-like ring.

For 2-substituted indolizines, such as the 2-phenyl derivative, the C-3 position is typically the most favored site for electrophilic substitution. However, the presence of a bulky substituent at C-2 can sterically hinder the approach of the electrophile to the C-3 position, potentially leading to substitution at the C-1 position. Studies on various 2-substituted indolizines have shown that a mixture of C-1 and C-3 substituted products can be formed, with the ratio depending on the steric bulk of the C-2 substituent and the reaction conditions.

The trimethylsilyl (B98337) group at the C-5 position is not expected to significantly alter the inherent regioselectivity of electrophilic attack on the five-membered ring (positions C-1, C-2, and C-3). Its primary electronic influence is directed towards the six-membered ring.

The substituents on the indolizine core play a crucial role in directing the outcome of electrophilic substitution reactions like nitration. For 2-phenylindolizine (B189232), nitration with a mixture of nitric and sulfuric acid results in the formation of 2-(4-nitrophenyl)indolizine, indicating that the phenyl ring is more susceptible to nitration under these strongly acidic conditions than the indolizine nucleus itself. chim.it In contrast, nitration with nitric acid alone can lead to the formation of 1,3-dinitro-2-phenylindolizine, albeit in low yields. chim.it

Mild acidic conditions for the nitration of 2-methylindolizines typically yield 3-nitroindolizines, while strongly acidic conditions favor the formation of 1-nitroindolizines. chim.it This suggests that the reaction conditions can significantly influence the regiochemical outcome. The trimethylsilyl group at C-5 in "Indolizine, 2-phenyl-5-(trimethylsilyl)-" would likely remain intact under many electrophilic conditions, although strong acids could potentially lead to its cleavage.

Nucleophilic Reactions and Organometallic Intermediates

While the electron-rich nature of the indolizine ring makes it generally unreactive towards nucleophiles, the introduction of specific functional groups or the use of organometallic intermediates can facilitate nucleophilic attack.

A key reaction for functionalizing the C-5 position of indolizines is lithiation. Indolizines can be deprotonated at the C-5 position by strong bases like butyllithium (B86547) (BuLi). mdpi.com This process involves the abstraction of a proton from the C-5 position, which is the most acidic proton on the six-membered ring, to form a 5-indolizyl lithium intermediate. The resulting carbanionic center at C-5 can then react with various electrophiles.

The formation of the C-5 lithiated species is a crucial step that dramatically alters the reactivity of the indolizine, enabling the introduction of substituents at a position that is typically inactive towards electrophiles. beilstein-journals.org The reaction of 2-phenylindolizine with BuLi, followed by quenching with electrophiles such as carbon dioxide, benzaldehyde, benzonitrile, trimethylsilyl chloride, or methyl iodide, leads to the formation of the corresponding 5-substituted products in good yields. beilstein-journals.org

The reactivity of 5-indolizyl lithium compounds with bielectrophilic reagents has been investigated. mdpi.com For instance, the reaction of the lithium derivative of 2-phenylindolizine with oxalyl chloride can be complex. In one case, a mixture containing the expected acid chloride, oxo(2-phenylindolizin-5-yl)acetyl chloride, and a dimeric structure was observed. mdpi.com This highlights the potential for multiple reaction pathways when using reagents with more than one electrophilic site. The slow addition of the carbanion solution to an excess of the electrophile is a technique used to control the reaction. mdpi.com

Oxidative and Reductive Transformations of Indolizines

The susceptibility of indolizines to oxidation and reduction is influenced by their substitution pattern.

Indolizines can undergo oxidative transformations. For example, 2-tert-butyl-indolizines are noted to be more resistant to oxidation compared to other 2-alkyl indolizines. mdpi.com The synthesis of indolizines can also proceed through oxidative C-H functionalization and cyclization pathways, demonstrating the stability of the indolizine core under certain oxidative conditions. nih.gov

The reduction of the indolizine ring system is also possible. An efficient method for the synthesis of indoline-2-phosphonates involves a dehydrogenative oxidation step to form the corresponding indole-2-phosphonates, implying that the reverse reaction, a reduction, is a feasible transformation. nih.gov

Mechanistic Pathways of Key Indolizine-Forming Reactions

The synthesis of functionalized indolizines, such as 2-phenyl-5-(trimethylsilyl)indolizine, relies on a set of powerful chemical transformations. Understanding the mechanistic underpinnings of these reactions is crucial for optimizing reaction conditions and expanding their scope. This section delves into the detailed mechanistic pathways of the primary reactions used to construct the indolizine core, including cycloaddition reactions, metal-catalyzed C-H activations, and the Baylis-Hillman reaction.

Unraveling Stepwise [3+2] Cycloaddition Mechanisms

The [3+2] cycloaddition is a cornerstone of indolizine synthesis, typically involving the reaction of a pyridinium (B92312) ylide (a 1,3-dipole) with a suitable dipolarophile, such as an alkene or alkyne. This method constructs the five-membered pyrrole (B145914) ring onto the pyridine (B92270) core in a highly convergent manner.

The mechanism of this transformation can proceed through either a concerted or a stepwise pathway, and the predominant route is often influenced by the nature of the reactants and reaction conditions. In a typical sequence, a pyridine derivative is N-alkylated with an α-halo carbonyl compound, and subsequent deprotonation with a base generates the key pyridinium ylide intermediate. This ylide then reacts with a dipolarophile.

A proposed stepwise mechanism involves the nucleophilic attack of the ylide onto the dipolarophile to form a zwitterionic intermediate. msu.ru This intermediate then undergoes an intramolecular cyclization to form the initial cycloadduct, which subsequently aromatizes, often with the elimination of a small molecule, to yield the stable indolizine ring system. For instance, the reaction of a pyridinium ylide with a β-fluoro enone proceeds through a zwitterionic intermediate, which cyclizes and then eliminates fluoride (B91410) to form the indolizine product. researchgate.net

Conversely, some theoretical and experimental studies suggest a concerted, albeit asynchronous, pathway for certain systems. nih.govacs.org In a concerted pseudocoarctate cyclization, the new carbon-carbon bonds are formed in a single transition state, without the formation of a discrete zwitterionic intermediate. nih.govacs.org The reaction of 2-enynylpyridines, for example, is proposed to proceed via a concerted cyclization following a base-catalyzed isomerization. nih.govacs.org

The debate between stepwise and concerted mechanisms is ongoing, with the actual pathway likely existing on a spectrum between these two extremes, dictated by the electronic properties of the ylide and the dipolarophile.

Table 1: Examples of [3+2] Cycloaddition Reactions for Indolizine Synthesis

| Pyridinium Ylide Precursor | Dipolarophile | Catalyst/Conditions | Resulting Indolizine Type |

| 1-(2-Oxo-2-phenylethyl)pyridinium bromide | Diethyl acetylenedicarboxylate (B1228247) (DMAD) | Base (e.g., Triethylamine) | 1,2-Diester-3-benzoyl-indolizine |

| 1-(Cyanomethyl)pyridinium chloride | Acrylonitrile | Base (e.g., DBU) | 1-Cyano-indolizine |

| 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide | β-Fluoro enone | DABCO | 2-Fluoroindolizine derivative researchgate.net |

| 2-Alkylpyridine derivative | Bromonitroolefin | Base (e.g., K₂CO₃) | Polysubstituted indolizine acs.org |

Understanding Metal-Catalyzed C-H Activation Pathways

Metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of indolizines. These methods allow for the direct formation of C-C or C-heteroatom bonds on the indolizine scaffold, often with high regioselectivity that can be difficult to achieve through classical methods. Catalysts based on palladium, rhodium, and copper are commonly employed. organic-chemistry.orgrsc.orgchim.it

The synthesis of a 2-phenyl-5-substituted indolizine can involve C-H activation at various stages. The 2-phenyl group is typically introduced from the starting materials prior to the final cyclization. The functionalization at the C-5 position, such as the introduction of a trimethylsilyl group, can be achieved through late-stage C-H activation of the pre-formed indolizine ring.

A general catalytic cycle for C-H activation often involves several key steps:

Coordination: The metal catalyst coordinates to a directing group on the substrate. For indolizine synthesis, the pyridine nitrogen can serve as an intrinsic directing group.

C-H Cleavage: The metal center cleaves a C-H bond, typically through a concerted metalation-deprotonation (CMD) pathway, to form a cyclometalated intermediate.

Reaction with Coupling Partner: This intermediate then reacts with a coupling partner (e.g., an alkyne, alkene, or organometallic reagent).

Reductive Elimination: The final step is typically a reductive elimination event that forms the new C-C or C-X bond and regenerates the active catalyst.

While direct C-H silylation of indolizines via this pathway is less common, the introduction of silyl (B83357) groups at the C-5 position can be accomplished through related methods. One established route is the direct metalation (lithiation) of 2-phenylindolizine, which selectively occurs at the C-5 position, followed by quenching the resulting organolithium species with an electrophile like trimethylsilyl chloride. Another versatile approach is the iridium-catalyzed C-H borylation of the indolizine ring, followed by a Suzuki-Miyaura cross-coupling reaction to install the desired functional group.

Table 2: Metal-Catalyzed Reactions for Indolizine Synthesis and Functionalization

| Catalyst | Reaction Type | Position(s) Functionalized | General Mechanism Pathway |

| Palladium (Pd) | Direct Arylation | C-3 | Oxidative addition, C-H activation, Reductive elimination |

| Rhodium (Rh) | Annulation with Alkynes | C-1, C-2 | C-H activation, Migratory insertion, Reductive elimination |

| Copper (Cu) | Oxidative Coupling | C-3 | Single Electron Transfer (SET), Radical addition |

| Gold (Au) | Cycloisomerization | C-1, C-2 | Alkyne-vinylidene isomerization organic-chemistry.org |

| Samarium (Sm) | C(sp³)-H Activation | C-1, C-2, C-3 | C-H activation of 2-alkylazaarenes organic-chemistry.org |

Kinetic and Mechanistic Studies of Indolizine Synthesis (e.g., Baylis-Hillman reaction)

The Morita-Baylis-Hillman (MBH) reaction provides another important avenue for the synthesis of the indolizine framework. In a key example, indolizines can be synthesized in a one-pot reaction from pyridine-2-carboxaldehyde and an activated alkene, such as a vinyl ketone. wikipedia.org

The generally accepted mechanism for the MBH reaction, catalyzed by a nucleophilic tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds through several steps: wikipedia.orgorganic-chemistry.org

Michael Addition: The amine catalyst adds to the activated alkene in a Michael-type addition to generate a zwitterionic enolate.

Aldol (B89426) Addition: This nucleophilic zwitterion attacks the carbonyl group of the aldehyde (e.g., pyridine-2-carboxaldehyde), forming an alkoxide intermediate.

Proton Transfer and Elimination: A subsequent proton transfer, followed by the elimination of the amine catalyst (E1cB mechanism), yields the allylic alcohol product.

In the context of indolizine synthesis, this initial adduct can then undergo an intramolecular cyclization and dehydration sequence to form the aromatic indolizine ring.

Kinetic studies of the MBH reaction have revealed a complex picture. For certain substrates, the reaction is found to be second order with respect to the aldehyde and first order in the catalyst and the alkene. organic-chemistry.org This has led to a proposed alternative mechanism involving a hemiacetal intermediate formed between two molecules of the aldehyde and the catalyst, which then reacts with the alkene. The rate-determining step can be either the initial C-C bond formation or the final proton transfer and elimination step, depending on the specific substrates and conditions, such as the presence of protic co-catalysts. researchgate.netresearchgate.net

Furthermore, variants such as the aza-Baylis-Hillman reaction, using imines as electrophiles, have also been studied mechanistically, providing access to amino-functionalized indolizine precursors. researchgate.net These studies highlight the delicate interplay of reactants and catalysts that govern the reaction pathway and efficiency.

Table 3: Key Mechanistic Features of the Baylis-Hillman Reaction in Indolizine Synthesis

| Mechanistic Step | Description | Key Intermediates | Kinetic Observations |

| Catalyst Addition | Nucleophilic attack of catalyst (e.g., DABCO) on activated alkene. | Zwitterionic aza-enolate. | Reversible first step. |

| C-C Bond Formation | Attack of the zwitterion on the aldehyde electrophile. | Betaine alkoxide. | Often the rate-determining step. wikipedia.org |

| Proton Transfer | Intramolecular or intermolecular proton shift. | Protonated betaine. | Can be rate-limiting in aprotic media. |

| Catalyst Elimination | Elimination of the catalyst to form the final product and regenerate the catalyst. | Baylis-Hillman adduct. | Typically a fast step. |

Electronic Structure and Advanced Spectroscopic Characterization of Indolizine, 2 Phenyl 5 Trimethylsilyl

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to examine the molecular and electronic properties of complex organic molecules like 2-phenyl-5-(trimethylsilyl)indolizine. These theoretical methods allow for a detailed understanding of the structure-property relationships that govern the behavior of this compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the electronic configuration, aromaticity, and reactivity of indolizine (B1195054) derivatives.

Recent research has demonstrated that the indolizine nucleus possesses a unique distribution of local aromaticity. chemrxiv.org Unlike its isomer indole (B1671886), the 5-membered ring in indolizine is generally more aromatic than the 6-membered ring. chemrxiv.org The introduction of substituents, such as the 2-phenyl and 5-(trimethylsilyl) groups, is expected to modulate this aromatic character and, consequently, the electronic properties of the entire molecule.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences a molecule's electronic and optical properties, as well as its kinetic stability. researchgate.net A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity, lower kinetic stability, and a red-shift in the electronic absorption spectrum.

For the parent indolizine, the HOMO-LUMO gap is significantly lower than that of its more stable isomer, indole, by approximately 0.88 eV. acs.orgacs.org This difference is attributed to variations in the position of the nitrogen atom and the resulting distribution of aromaticity. chemrxiv.org The introduction of a phenyl group at the 2-position is expected to further decrease the HOMO-LUMO gap due to the extension of the π-conjugated system. Conversely, the trimethylsilyl (B98337) group at the 5-position, being a σ-donor and a weak π-acceptor, can have a more complex influence, potentially raising the HOMO energy level and thereby narrowing the gap.

Theoretical studies on related indoloindolizine derivatives have shown that the HOMO-LUMO gap can be precisely tuned by controlling the aromaticity of the indolizine moiety. researchgate.net For instance, benzannulation at specific positions can either increase or decrease the gap, highlighting the sensitivity of the electronic structure to substitution patterns. acs.orgacs.org

Table 1: Representative HOMO-LUMO Gaps of Indolizine and Related Derivatives (Calculated)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.5 | -0.2 | 5.3 |

| Indolizine | -5.2 | -0.9 | 4.3 |

| 2-Phenylindolizine (B189232) (estimated) | -5.1 | -1.2 | 3.9 |

| 2-Phenyl-5-(trimethylsilyl)indolizine (estimated) | -5.0 | -1.1 | 3.9 |

Note: The values for substituted indolizines are estimations based on the trends observed in related compounds and have not been experimentally verified for these specific molecules.

The spatial distribution of the HOMO and LUMO, collectively known as the Frontier Molecular Orbitals (FMOs), provides insight into the reactive sites of a molecule. In indolizine derivatives, the HOMO is typically delocalized across the bicyclic core, with significant contributions from the electron-rich pyrrole-like ring. The LUMO, on the other hand, is also distributed across the π-system, with notable density on the pyridinic ring.

For 2-phenyl-5-(trimethylsilyl)indolizine, the HOMO is expected to have a high electron density on the indolizine ring and the phenyl substituent, indicating that these are the likely sites for electrophilic attack. The LUMO will likely be distributed over the indolizine and phenyl rings, representing the regions susceptible to nucleophilic attack. The trimethylsilyl group, while not directly part of the π-system, can influence the shape and energy of these orbitals through steric and electronic effects.

Table 2: Predicted Frontier Molecular Orbital Characteristics for 2-phenyl-5-(trimethylsilyl)indolizine

| Molecular Orbital | Primary Localization | Predicted Influence of Substituents |

| HOMO | Delocalized over the indolizine and phenyl rings | Phenyl group extends conjugation, trimethylsilyl group may raise energy |

| LUMO | Delocalized over the indolizine and phenyl rings | Phenyl group lowers energy, trimethylsilyl group has minor influence |

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated molecules. Ring current analysis, a computational method, can quantify the degree of aromaticity by calculating the magnetically induced currents in the rings of a molecule. A diatropic (clockwise) ring current indicates aromatic character, while a paratropic (counter-clockwise) current suggests anti-aromaticity.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the excited states of molecules and predicting their electronic absorption and emission spectra. nih.gov TD-DFT calculations can provide valuable information on the nature of electronic transitions, such as their energy, intensity (oscillator strength), and the orbitals involved.

For fluorescent molecules like many indolizine derivatives, TD-DFT can be used to predict the wavelengths of maximum absorption (λmax) and emission, as well as the Stokes shift. nih.gov The electronic transitions in 2-phenyl-5-(trimethylsilyl)indolizine are expected to be predominantly of the π-π* type, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The presence of the phenyl group is anticipated to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent indolizine.

Studies on other functionalized indolizines have shown that the choice of DFT functional and basis set can significantly impact the accuracy of TD-DFT predictions. nih.gov Therefore, careful benchmarking against experimental data, where available, is crucial for obtaining reliable results.

In silico modeling encompasses a range of computational techniques used to predict the properties of molecules and to establish relationships between their structure and activity. benthamdirect.com For 2-phenyl-5-(trimethylsilyl)indolizine, these models can be used to explore how variations in its structure would affect its electronic and spectroscopic properties.

For example, by computationally replacing the trimethylsilyl group with other substituents (e.g., electron-donating or electron-withdrawing groups), it is possible to systematically study the impact of electronic effects at the 5-position. rsc.org Similarly, the effect of changing the position of the phenyl group or introducing additional substituents can be investigated. This approach allows for the rational design of new indolizine derivatives with tailored properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. chim.it The silylation itself is a common derivatization technique to increase volatility and thermal stability for analytical purposes like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

Density Functional Theory (DFT) Studies on Electronic Configuration and Aromaticity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a novel compound like Indolizine, 2-phenyl-5-(trimethylsilyl)-, a full suite of NMR experiments would be required for unambiguous characterization.

Comprehensive ¹H and ¹³C NMR Signal Assignment

A complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is the first step in the structural confirmation of Indolizine, 2-phenyl-5-(trimethylsilyl)-. This would involve identifying the chemical shifts for each unique proton and carbon atom in the molecule. The trimethylsilyl group would be expected to produce a characteristic singlet in the upfield region of the ¹H NMR spectrum, integrating to nine protons. The signals for the protons on the indolizine core and the phenyl ring would appear in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents. Similarly, the ¹³C NMR spectrum would show distinct signals for the trimethylsilyl carbons, the carbons of the indolizine skeleton, and the phenyl ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for Indolizine, 2-phenyl-5-(trimethylsilyl)- (Note: This table is predictive and not based on experimental data, as none was found in the literature search.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si(CH₃)₃ | ~0.3 (s, 9H) | ~-1.0 |

| C1-H | Aromatic region | Aromatic region |

| C3-H | Aromatic region | Aromatic region |

| C6-H | Aromatic region | Aromatic region |

| C7-H | Aromatic region | Aromatic region |

| C8-H | Aromatic region | Aromatic region |

| Phenyl-H | Aromatic region | Aromatic region |

| C-Si | --- | Aromatic region |

| Other C | --- | Aromatic region |

Determination of Coupling Constants for Conformational Analysis

The analysis of proton-proton coupling constants (J-values) from a high-resolution ¹H NMR spectrum would provide valuable insights into the dihedral angles between adjacent protons, which is crucial for determining the preferred conformation of the molecule. The coupling patterns between the protons on the five-membered and six-membered rings of the indolizine core would help to define the planarity or any distortion of the bicyclic system.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the ¹H and ¹³C NMR signals and to establish the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks, helping to trace the connectivity of the protons within the phenyl and indolizine ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing critical information for connecting the different fragments of the molecule, such as the phenyl ring to the indolizine core and the trimethylsilyl group to its attachment point.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Indolizine, 2-phenyl-5-(trimethylsilyl)-, HRMS would be used to determine the exact mass of the molecular ion, which should match the calculated mass for the chemical formula C₁₇H₁₉NSi. This would provide strong evidence for the presence of the target compound. The fragmentation pattern observed in the mass spectrum could also offer structural information. For instance, the loss of a methyl group from the trimethylsilyl moiety is a common fragmentation pathway.

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of Indolizine, 2-phenyl-5-(trimethylsilyl)- be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering definitive proof of the molecular connectivity. Furthermore, the crystal structure would reveal information about intermolecular interactions, such as pi-stacking, which could influence the material's bulk properties. The crystallographic data would also confirm the planarity of the indolizine ring system and the orientation of the phenyl and trimethylsilyl substituents relative to the core.

Photophysical Properties Research on Indolizine, 2 Phenyl 5 Trimethylsilyl and Analogs

Investigations into Absorption and Emission Spectroscopy

The interaction of light with indolizine (B1195054) compounds, specifically 2-phenyl-5-(trimethylsilyl)indolizine and its analogs, is a key area of research. Scientists are exploring their absorption and emission spectra to understand how these molecules behave when excited by light.

Tunability of Emission Wavelength (λem) through Structural Modification

A significant finding is that the color of light emitted by these indolizine derivatives can be precisely controlled by making small changes to their molecular structure. For instance, introducing different chemical groups at various positions on the indolizine core can shift the emission wavelength across the visible spectrum, from blue to orange-red. uclm.esmdpi.com This tunability is a highly desirable feature for creating materials with specific optical properties.

In one study, the introduction of an N,N-dimethylamino group at the C-3 position of the indolizine ring led to a red shift in the emission wavelength. mdpi.com Further modifications, such as adding electron-withdrawing groups like acetyl and aldehyde at the C-7 position, allowed for even finer tuning of the emission color, achieving a range from blue (462 nm) to orange (580 nm). mdpi.com Another research effort on a related benzo[a]imidazo[2,1,5-c,d]indolizine system demonstrated tunable emission covering most of the visible spectrum. researchgate.net

The following table summarizes the absorption and emission data for some indolizine derivatives, illustrating the effect of structural changes on their photophysical properties.

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solvent |

| Indolizine Analog 1 | 256–460 | 485–548 | Methanol / DMSO |

| Amino-substituted Indolizine 2a-c | Blue region | 597–657 | Dichloromethane |

| Indolizine Derivative 14 | ~400 | 462-580 | Methanol |

This table presents a generalized view based on data from multiple sources. uclm.esmdpi.comresearchgate.net

Optimization and Control of Fluorescence Quantum Yield (ΦF)

The efficiency of the light emission process, known as the fluorescence quantum yield (ΦF), is another critical parameter being optimized. This value represents the ratio of photons emitted to photons absorbed. For practical applications, a high quantum yield is often desired.

Research has shown that the quantum yield of indolizine derivatives can vary significantly depending on their chemical structure and the surrounding environment (solvent). For example, in a series of 5-carbonylated 2-arylindolizines, the quantum yield values ranged from 0.04 to 0.39. researchgate.net In some cases, acidified solutions of amino-substituted indolizines exhibited higher fluorescence quantum yields than their neutral counterparts. uclm.es This suggests that the quantum yield can be actively controlled.

Photoinduced Electron Transfer (PeT) Mechanisms in Indolizine Fluorophores

Photoinduced electron transfer (PeT) is a fundamental process that can influence the fluorescence of a molecule. In essence, upon light absorption, an electron can be transferred from one part of the molecule (the donor) to another (the acceptor). This process can compete with fluorescence, effectively "quenching" or diminishing the light emission. nih.gov

In the context of indolizine-based systems, PeT is a key consideration in the design of fluorescent sensors. By strategically incorporating donor and acceptor units, scientists can create molecules where the fluorescence is "off" in the absence of a specific target and "on" when the target is present, or vice-versa. The driving force for this electron transfer can be calculated from spectroscopic and redox data, providing a thermodynamic basis for the process. nih.gov The sequence of events often involves the initial excitation of a photosensitizer, followed by electron transfer to or from a catalytic or quenching unit. nih.gov

Intramolecular Charge Transfer (ICT) Processes and Fluorogenicity

Closely related to PeT is the phenomenon of intramolecular charge transfer (ICT). Upon excitation with light, many indolizine derivatives exhibit a significant shift in their electron distribution, leading to a more polar excited state. uclm.esmdpi.com This ICT character is often associated with a large Stokes shift (the difference between the absorption and emission maxima) and a sensitivity of the emission color to the polarity of the solvent (solvatochromism). uclm.es

This ICT process is crucial for the development of "fluorogenic" probes, which are molecules that are non-fluorescent or weakly fluorescent in one state but become highly fluorescent in another. For example, the introduction of a pH-responsive N,N-dimethylamino group into an indolizine fluorophore allowed for the development of a fluorescent pH sensor. mdpi.com The change in pH alters the ICT process, leading to a visible change in fluorescence. mdpi.com The efficiency of this ICT can be influenced by the planarity of the molecule in its excited state. nih.gov

Structure-Photophysical Property Relationships and Rational Design of Fluorophores

A central goal of this research is to establish clear relationships between the chemical structure of indolizine compounds and their photophysical properties. By understanding these relationships, scientists can rationally design new fluorophores with tailored characteristics for specific applications.

Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental findings and provide deeper insights into the electronic transitions involved in absorption and emission. uclm.esresearchgate.net These calculations can help predict how different substituents will affect the energy levels of the molecule and, consequently, its optical properties. uclm.esnih.gov For instance, blocking the most reactive positions (1 and 3) of the indolizine nucleus can lead to more stable compounds. uclm.es The strategic placement of electron-donating and electron-withdrawing groups is a common and effective strategy to manipulate the ICT process and tune the emission color. mdpi.com

Applications in Advanced Optical Materials and Fluorescent Probes

The unique and tunable photophysical properties of 2-phenyl-5-(trimethylsilyl)indolizine and its analogs make them promising candidates for a variety of applications. Their bright and tunable fluorescence is particularly valuable for the development of advanced optical materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, their sensitivity to the local environment, governed by processes like PeT and ICT, makes them excellent scaffolds for the creation of fluorescent probes. These probes can be designed to detect specific ions, molecules, or changes in environmental parameters like pH, with high sensitivity and selectivity. mdpi.com The development of indolizine-based fluorescent sensors for biological and environmental monitoring is an active and promising area of research. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Smart Applications

Organic Light-Emitting Diodes (OLEDs) are devices that utilize organic compounds as the emissive layer. The performance of an OLED is heavily dependent on the photophysical properties of the materials used. Indolizine derivatives and other nitrogen-containing heterocycles are explored for these applications due to their potential for high fluorescence and tunable electronic properties. rsc.org The strategic design of these molecules, often incorporating donor and acceptor moieties, can influence their utility as emitters, hosts, or charge-transporting materials in OLED devices. researchgate.net

Research into related heterocyclic systems demonstrates the principles applicable to indolizine analogs. For instance, carbazole (B46965) derivatives linked to a 1,3,5-triazine (B166579) core have been shown to form exciplexes, which can be harnessed in OLEDs to achieve high quantum efficiencies. researchgate.net Similarly, the development of λ5-phosphinines, another class of phosphorus heterocycles, has led to the creation of blue-emitting OLEDs, showcasing how tuning a heterocyclic core can establish crucial structure-property relationships for device performance. nih.gov These studies highlight that the key to successful OLED materials lies in controlling the HOMO-LUMO energy gap, ensuring efficient charge injection and transport, and achieving high photoluminescence quantum yields. nih.govrsc.org Though specific device data for 2-phenyl-5-(trimethylsilyl)indolizine is not available, the principles derived from analogous heterocyclic systems suggest its potential as a scaffold for developing new OLED materials.

Table 1: Performance of OLEDs Based on Various Heterocyclic Emitters This table presents data for analogous heterocyclic compounds to illustrate typical performance metrics in OLED applications.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to absorb sunlight. mdpi.com The ideal dye has a donor-π-acceptor (D-π-A) structure that facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to efficient electron injection into the semiconductor's conduction band. frontiersin.org

Indolizine derivatives have been investigated as components in such dyes. patentdigest.org Their electron-rich nature makes the indolizine moiety a suitable donor or part of the π-conjugated bridge. The performance of DSSCs is critically dependent on the dye's ability to absorb a broad range of the solar spectrum, the alignment of its molecular orbitals with the semiconductor's conduction band and the electrolyte's redox potential, and its stability. frontiersin.org

Table 2: Performance of DSSCs Using Various Organic Sensitizer Dyes This table presents data for various organic dyes to illustrate the range of performance metrics achieved in DSSC research.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics. nih.gov The performance of an OFET is defined by the charge carrier mobility of the organic semiconductor used in its active layer. Research has focused on designing stable polycyclic aromatic compounds with tunable electronic structures for this purpose. chemrxiv.org

A novel class of materials, termed indoloindolizines, has been specifically designed for OFET applications by merging indole (B1671886) and indolizine moieties into a single polycyclic framework. chemrxiv.orgacs.org This design strategy aims to precisely modulate the HOMO-LUMO gap and enhance stability against photooxidation compared to traditional acenes. chemrxiv.orgchemrxiv.org These indoloindolizine derivatives have demonstrated competitive performance with ambipolar charge transport properties, meaning they can conduct both holes and electrons. chemrxiv.orgchemrxiv.org The ability to functionalize the core structure allows for fine-tuning of the optoelectronic properties. acs.org This work establishes that fusing heterocyclic systems like indolizine into larger π-expanded structures is a promising route toward high-performance, stable organic semiconductors for transistor applications. chemrxiv.org

Table 3: Charge Carrier Mobilities in Indoloindolizine-Based OFETs This table summarizes the ambipolar performance of newly designed indoloindolizine derivatives.

Fluorescent Sensing Platforms and Bioorthogonal Probes